molecular formula C10H13BO3 B3289045 3-(Allyloxymethyl)phenylboronic acid CAS No. 854616-69-6

3-(Allyloxymethyl)phenylboronic acid

Cat. No.: B3289045
CAS No.: 854616-69-6
M. Wt: 192.02 g/mol
InChI Key: AURXILXTQYNTJO-UHFFFAOYSA-N
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Description

3-(Allyloxymethyl)phenylboronic acid is a boronic acid derivative featuring an allyloxymethyl group (-CH₂-O-CH₂-CH=CH₂) at the para position relative to the boronic acid group on the phenyl ring. This compound is part of the broader class of arylboronic acids, which are pivotal in organic synthesis, sensing, and biomedical applications due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name

[3-(prop-2-enoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7,12-13H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURXILXTQYNTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCC=C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227076
Record name B-[3-[(2-Propen-1-yloxy)methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854616-69-6
Record name B-[3-[(2-Propen-1-yloxy)methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854616-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[(2-Propen-1-yloxy)methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxymethyl)phenylboronic acid typically involves the following steps:

    Formation of the Allyloxymethyl Group: The allyloxymethyl group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting an appropriate phenyl derivative with an allyloxymethyl halide under basic conditions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxymethyl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The allyloxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the allyloxymethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenols, quinones, or other oxygenated derivatives.

    Reduction: Boronate esters or other reduced boron-containing compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on phenylboronic acids critically influence their reactivity, binding affinity, and stability:

  • 3-(Bromomethyl)phenylboronic Acid (P6) and 2-(Bromomethyl)phenylboronic Acid (P7) : In dendrimer-based cytosolic delivery systems, P6 (meta-substituted) showed moderate efficiency, whereas P7 (ortho-substituted) exhibited extremely low efficiency due to steric hindrance and electronic effects .
  • 3-(Trifluoromethyl)phenylboronic Acid : Demonstrated a 31% yield in Suzuki-Miyaura cross-coupling reactions, outperforming unsubstituted phenylboronic acid (26% yield), likely due to the electron-withdrawing trifluoromethyl group enhancing palladium catalyst activity .

Functional Group Impact on Material Science

  • 3-(Maleimide)phenylboronic Acid: Used to modify nanopore proteins (MspA-90PBA) for selective detection of salvianolic acids, leveraging the maleimide group for site-specific conjugation .
  • Benzoic Acid-Modified Dendrimers : Showed lower cytosolic delivery efficiency compared to boronic acid-functionalized analogs, underscoring the critical role of boronic acid in biomolecular interactions .

Data Table: Key Properties of Selected Phenylboronic Acid Derivatives

Compound Name Substituent Position Key Property/Application Performance/Data Reference ID
3-(Allyloxymethyl)phenylboronic Acid Para (relative to B) Potential for functionalization & sensing N/A (Theoretical) -
3-(Bromomethyl)phenylboronic Acid Meta Dendrimer-mediated cytosolic delivery Moderate efficiency
3-(Trifluoromethyl)phenylboronic Acid Meta Suzuki-Miyaura cross-coupling 31% yield
3-(Propionamido)phenylboronic Acid Meta Sialic acid binding Binding constant: 37.6 M⁻¹
(Trifluoromethoxy)phenylboronic Acid Para Antibacterial activity Enhanced activity vs. non-fluorinated analogs
Phenylboronic Acid N/A Baseline for comparison Binding constant: 11.6 M⁻¹ (Neu5Ac)

Biological Activity

3-(Allyloxymethyl)phenylboronic acid (CAS No. 854616-69-6) is a boronic acid derivative that has garnered attention due to its unique chemical properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications, including drug development and molecular recognition.

This compound features an allyloxy group that enhances its reactivity and solubility. This compound can participate in various chemical reactions, including:

  • Suzuki-Miyaura Coupling Reactions : It acts as a key reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Reversible Binding with Sugars : The boronic acid moiety allows for selective binding with diols, which is particularly relevant in the context of glucose sensing and diabetes management.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Antimicrobial Activity

Research indicates that boronic acids can exhibit antibacterial effects. For instance, studies on similar phenylboronic acids have shown significant inhibitory action against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Boronic acids have been investigated for their potential as anticancer agents. The ability of this compound to inhibit specific enzymes involved in cancer cell proliferation has been noted. For example, it may target proteasomes or other cellular pathways crucial for tumor growth .

Enzyme Inhibition

The compound's interaction with enzymes such as proteases and phosphatases is significant. By forming reversible covalent bonds with serine or cysteine residues in active sites, it can modulate enzyme activity. This property is particularly valuable in designing inhibitors for therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various phenylboronic acids demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL .
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a chemotherapeutic agent .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliMIC = 10 µg/mL
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7 Breast Cancer CellsInduction of apoptosis
Enzyme InhibitionProteasomeReduced activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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